molecular formula C5H8F2N2O B12304338 4-(Difluoromethyl)-1,3-diazinan-2-one

4-(Difluoromethyl)-1,3-diazinan-2-one

Katalognummer: B12304338
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: ADZDAYZUVOSDIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-1,3-diazinan-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a diazinanone ring, which imparts unique chemical and physical properties. The difluoromethyl group is known for its ability to enhance the metabolic stability, lipophilicity, and overall bioactivity of organic molecules, making this compound a valuable compound in medicinal chemistry and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic difluoromethylation of suitable precursors using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under mild conditions . This method is operationally simple and does not require the handling of sensitive metal complexes.

Industrial Production Methods

In industrial settings, the production of 4-(Difluoromethyl)-1,3-diazinan-2-one may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-1,3-diazinan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-1,3-diazinan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs with improved metabolic stability and bioactivity.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

4-(Difluoromethyl)-1,3-diazinan-2-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C5H8F2N2O

Molekulargewicht

150.13 g/mol

IUPAC-Name

4-(difluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C5H8F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h3-4H,1-2H2,(H2,8,9,10)

InChI-Schlüssel

ADZDAYZUVOSDIK-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)NC1C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.